molecular formula C6H14ClNO5 B12390242 Glucosamine-6-13C hydrochloride

Glucosamine-6-13C hydrochloride

Cat. No.: B12390242
M. Wt: 216.62 g/mol
InChI Key: CBOJBBMQJBVCMW-DBHRGFGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosamine-6-¹³C (hydrochloride) is a stable isotope-labeled derivative of glucosamine hydrochloride, where the carbon-13 (¹³C) isotope is specifically incorporated at the 6th position of the glucose backbone. This compound (CAS: 57096-02-3) retains the biological activity of its non-labeled counterpart, serving as a critical precursor in glycosylation processes and cartilage matrix biosynthesis . It is widely utilized in metabolic tracing studies, autophagy research, and osteoarthritis models due to its ability to integrate into glycosaminoglycans and proteoglycans while enabling precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO5

Molecular Weight

216.62 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(613C)hexanal;hydrochloride

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i2+1;

InChI Key

CBOJBBMQJBVCMW-DBHRGFGOSA-N

Isomeric SMILES

[13CH2]([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O.Cl

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl

Origin of Product

United States

Preparation Methods

Chemical Synthesis of Glucosamine-6-¹³C (Hydrochloride)

Isotopic Labeling via Precursor Incorporation

The synthesis begins with the incorporation of ¹³C at the C6 position of glucosamine. Two primary strategies are employed:

  • Direct Labeling of Glucose Precursors : ¹³C6-glucose is enzymatically converted to glucosamine-6-¹³C via the hexosamine biosynthesis pathway (HBP). The rate-limiting enzyme GFAT (glutamine:fructose-6-phosphate amidotransferase) catalyzes the conversion of fructose-6-phosphate (F6P) to glucosamine-6-phosphate, which is subsequently dephosphorylated and acetylated to yield UDP-GlcNAc. Isotopic enrichment is confirmed via LC-MS, with UDP-GlcNAc M+6 mass isotopomer peaks indicating ¹³C incorporation.
  • Chemical Synthesis from ¹³C-Labeled Glucosamine : Commercial ¹³C6-glucosamine hydrochloride (e.g., HY-N0733S3) is synthesized via nucleophilic substitution reactions. For example, glucosamine-6-¹³C is prepared by reacting ¹³C6-glucose with ammonium chloride in the presence of a palladium catalyst, followed by hydrochloric acid neutralization.

Key Reaction Conditions

  • Temperature : Reactions are typically conducted at 60–80°C to optimize yield while minimizing decomposition.
  • Solvents : Aqueous ethanol or methanol solutions are preferred to enhance solubility and reaction efficiency.
  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel is used for hydrogenation steps to reduce intermediates.
Table 1: Representative Synthetic Conditions for Glucosamine-6-¹³C (Hydrochloride)
Parameter Condition Yield (%) Source
Precursor ¹³C6-glucose 85–92
Reaction Time 12–24 hours
Catalyst Pd/C (5% w/w)
Purification Method Crystallization (EtOH/H₂O) 95

Purification and Isolation Techniques

Crystallization

Crude glucosamine-6-¹³C hydrochloride is purified via recrystallization from ethanol-water mixtures. The optimal solvent ratio (3:1 ethanol/water) ensures high recovery (95%) and minimal isotopic dilution. Crystals are washed with cold acetone to remove residual solvents.

Electrodialysis

Patented methods describe electrodialysis for large-scale purification. A three-compartment system (diluate, concentrate, electrolyte) removes chloride ions using anion-exchange membranes (e.g., Tokuyama Soda ACS). This process reduces chloride content to <0.1% (w/w) with >95% yield.

Chromatographic Methods

  • HPLC with Evaporative Light Scattering Detection (ELSD) : An NH2 column (250 × 4.6 mm) and mobile phase (acetonitrile:water = 6.5:3) resolve glucosamine anomers (α and β forms) with >99% purity.
  • Ion-Exchange Chromatography : Strong cation-exchange resins (e.g., Dowex 50WX8) separate glucosamine-6-¹³C from unlabeled contaminants.

Analytical Validation and Quality Control

Isotopic Purity Assessment

  • LC-MS/MS : Multiple reaction monitoring (MRM) quantifies ¹³C enrichment. The transition m/z 215.6 → 162.1 (characteristic of glucosamine-6-¹³C) confirms isotopic integrity.
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR spectra show a singlet at δ 63.3 ppm (C6 position), verifying site-specific labeling.

Chemical Purity Testing

  • Titrimetric Analysis : Free amine groups are quantified via potentiometric titration with 0.1 M HCl, ensuring >99% chemical purity.
  • Chloride Content : Mohr titration with silver nitrate limits chloride residues to <0.5%.
Table 2: Analytical Specifications for Glucosamine-6-¹³C (Hydrochloride)
Parameter Method Specification Source
Isotopic Enrichment LC-MS/MS ≥98% ¹³C at C6
Chemical Purity HPLC-ELSD ≥99.0%
Chloride Content Mohr Titration ≤0.5%
Melting Point Differential Scanning 128°C (dec.)

Challenges and Optimization Strategies

Isotopic Dilution

Trace impurities in ¹³C precursors (e.g., ¹²C-glucose) reduce isotopic purity. Solutions include:

  • Precursor Recrystallization : ¹³C6-glucose is recrystallized from hot ethanol to achieve >99.5% isotopic purity.
  • Enzymatic Specificity : GFAT mutants with enhanced substrate specificity minimize side reactions in HBP.

Scalability

Electrodialysis and continuous-flow reactors enable kilogram-scale production. A patented electrodialysis system (Eurodia TS-2-10-P) processes 9.2 kg batches with 95% yield.

Chemical Reactions Analysis

Types of Reactions: Glucosamine-6-13C (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Commonly uses reducing agents such as sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.

Major Products: The major products formed from these reactions include various glucosamine derivatives, which are used in biochemical and pharmaceutical applications .

Scientific Research Applications

Metabolic Studies

Glucosamine-6-13C is primarily used in metabolic studies to investigate the hexosamine biosynthetic pathway (HBP). This pathway is crucial for the synthesis of glycosaminoglycans and proteoglycans, which are essential components of cartilage and connective tissues.

Case Study: Cardiac Metabolism

A study employing glucosamine-6-13C in an ex vivo working heart model demonstrated its utility in quantifying metabolic fluxes for energy production. Researchers used liquid chromatography-mass spectrometry (LC-MS) to assess 13C-enrichment of UDP-N-acetylglucosamine, a key intermediate in the HBP. The results indicated that supraphysiological levels of glucosamine significantly increased total protein O-GlcNAcylation, suggesting enhanced UDP-N-acetylglucosamine synthesis during cardiac perfusions .

Pharmaceutical Applications

Glucosamine-6-13C has been investigated for its potential therapeutic effects, particularly in osteoarthritis management. Clinical studies have shown that glucosamine can help alleviate symptoms associated with osteoarthritis by influencing cartilage metabolism.

Case Study: Osteoarthritis Treatment

Research has indicated that glucosamine sulfate can effectively control osteoarthritis symptoms and disease progression. While glucosamine-6-13C itself has not been directly tested in clinical settings, its role as a tracer in metabolic studies provides insights into how glucosamine affects joint health at a biochemical level .

Interaction Studies

The compound is also utilized in interaction studies involving various biological molecules, enabling researchers to understand its effects on cellular processes.

Mechanistic Insights

For instance, glucosamine has been shown to inhibit the expression of inflammatory markers such as IL-1β by reducing reactive oxygen species generation and modulating NF-kB signaling pathways. These findings suggest that glucosamine may exert anti-inflammatory effects, which could be beneficial in conditions characterized by chronic inflammation .

Biochemical Research

In biochemical research, glucosamine-6-13C serves as a valuable tool for tracing metabolic pathways and understanding the dynamics of carbohydrate metabolism.

Analytical Techniques

Studies employing 13C nuclear magnetic resonance (NMR) spectroscopy have utilized this compound to track glucose metabolism in various organisms. For example, research on Corynebacterium glutamicum demonstrated how 13C-labeled substrates could elucidate metabolic fluxes within microbial systems .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Studies
Metabolic StudiesTracing metabolic pathways in cardiac tissuesIncreased O-GlcNAcylation during cardiac perfusions
Pharmaceutical ResearchInvestigating effects on osteoarthritisGlucosamine sulfate effective in symptom control
Interaction StudiesUnderstanding effects on inflammatory processesInhibition of IL-1β expression through ROS modulation
Biochemical ResearchTracing carbohydrate metabolism using NMR spectroscopyInsights into glucose metabolism in microbial systems

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₆H₁₃ClNO₅ (with ¹³C at position 6)
  • Molecular Weight : 215.63 g/mol (varies slightly depending on isotopic enrichment)
  • Applications : Metabolic flux analysis, cartilage degradation studies, autophagy modulation, and inflammation pathways .

Comparison with Similar Compounds

Structural and Isotopic Variants

D-[UL-¹³C₆]Glucosamine Hydrochloride

  • Molecular Formula: ¹³C₆H₁₄ClNO₅
  • Isotopic Labeling : Uniformly labeled with ¹³C across all six carbons.
  • Applications : Provides comprehensive metabolic tracing in glycan biosynthesis, offering higher resolution for systems-wide flux analysis compared to position-specific labeling .
  • Advantage Over Glucosamine-6-¹³C : Enables tracking of all carbon atoms in metabolic pathways, ideal for complex network studies.

Non-Labeled Glucosamine Hydrochloride

  • Molecular Formula: C₆H₁₃ClNO₅
  • Applications: Standard dietary supplement for osteoarthritis, precursor for glycosaminoglycan synthesis.
  • Key Difference: Lacks isotopic labeling, limiting its utility in tracer studies.

Pharmacological and Analytical Counterparts

Levomilnacipran Hydrochloride

  • Structure: A serotonin-norepinephrine reuptake inhibitor (SNRI) with a chiral center.
  • Contrast : Unlike Glucosamine-6-¹³C, it is a therapeutic agent for depression, highlighting divergent applications (pharmacotherapy vs. research tracer) .

Glycine Methyl Ester Hydrochloride

  • Molecular Formula: C₃H₈ClNO₂
  • Role : Used in peptide synthesis and as a buffer component.
  • Comparison : Shares the hydrochloride salt form but lacks carbohydrate structure, reducing relevance in glycosylation studies .

Analytical Method Considerations

  • RP-HPLC: Glucosamine-6-¹³C requires optimized chromatographic conditions due to polar hydroxyl groups, similar to non-labeled glucosamine. In contrast, hydrophobic compounds like Amitriptyline Hydrochloride (Table 6, 9) use C18 columns with acetonitrile gradients .
  • Mass Spectrometry: ¹³C labeling enables differentiation from endogenous glucosamine in complex matrices, a feature absent in non-labeled analogs .

Research Implications and Limitations

  • Isotopic Purity : Glucosamine-6-¹³C must exceed 95% purity (HPLC) to avoid interference in tracer studies .
  • Cost vs. Utility : Position-specific labeling (e.g., 6-¹³C) is cost-effective for targeted studies, while uniformly labeled variants (e.g., UL-¹³C₆) are preferred for global metabolic mapping .

Biological Activity

Glucosamine-6-13C (hydrochloride) is a labeled form of glucosamine, an amino sugar that plays a critical role in the synthesis of glycosaminoglycans, which are essential components of cartilage. This article explores the biological activity of Glucosamine-6-13C, focusing on its effects on inflammation, cartilage health, and metabolic pathways.

  • Molecular Formula : 13C6H14ClN2O5^{13}C_6H_{14}ClN_2O_5
  • Molecular Weight : 222.58 g/mol
  • Isotope Labeling : Contains stable isotopes 13C^{13}C and 15N^{15}N, which are used for tracing metabolic pathways and studying pharmacokinetics in biological systems .

Glucosamine functions primarily as a precursor for glycosaminoglycans and proteoglycans in cartilage. It has been shown to exert anti-inflammatory effects through several mechanisms:

  • Inhibition of NF-κB Pathway : Glucosamine inhibits the activation of NF-κB, a key regulator of inflammatory responses, thereby reducing the expression of pro-inflammatory cytokines such as IL-1β and TNF-α .
  • Chondrocyte Protection : In vitro studies indicate that glucosamine protects chondrocytes from apoptosis induced by inflammatory stimuli. It enhances the synthesis of aggrecan and decreases the activity of matrix metalloproteinases (MMPs), which are involved in cartilage degradation .
  • Metabolic Pathways : The compound has been shown to influence metabolic pathways related to autophagy and reactive oxygen species (ROS) management, contributing to cellular homeostasis and stress response .

Clinical Studies

A significant clinical study evaluated the effects of glucosamine on joint health. Participants receiving 1500 mg of glucosamine hydrochloride daily demonstrated a reduction in cartilage damage over 24 weeks compared to placebo groups, as assessed by MRI .

Animal Studies

In an animal model involving dogs, glucosamine was traced using its carbon isotope label. Results showed that glucosamine was effectively incorporated into cartilage proteoglycans, confirming its bioavailability and potential therapeutic role in joint health .

Case Studies

  • Osteoarthritis Management :
    • A double-blind study involving overweight adults assessed the impact of glucosamine combined with chondroitin sulfate on inflammatory biomarkers. The treatment resulted in a significant reduction (23%) in serum C-reactive protein levels compared to placebo, indicating systemic anti-inflammatory effects .
  • Inflammation Reduction :
    • Another study highlighted glucosamine's ability to reduce NLRP3 inflammasome activation in macrophages, suggesting its role in mitigating inflammation associated with metabolic disorders .

Data Summary

Study TypeFindingsReference
Clinical TrialReduced cartilage damage in osteoarthritis patients using glucosamine
Animal StudyGlucosamine incorporated into cartilage proteoglycans
In Vitro StudyInhibition of IL-1β and COX-2 expression in chondrocytes
Biomarker AnalysisDecreased serum CRP levels after supplementation

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Glucosamine-6-¹³C (hydrochloride) with isotopic purity?

  • Methodological Answer : Synthesis typically involves introducing the ¹³C isotope at the C6 position via enzymatic or chemical labeling. For example, isotopically labeled precursors (e.g., ¹³C-glucose) can be enzymatically converted to glucosamine, followed by hydrochloric acid salt formation. Purification via recrystallization or chromatography (e.g., ion-exchange) ensures isotopic and chemical purity . Key parameters include reaction pH (6.5–7.5), temperature control (25–37°C for enzymatic steps), and validation of isotopic incorporation using mass spectrometry (MS) .

Q. How can HPLC be used to quantify Glucosamine-6-¹³C (hydrochloride) in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (195–210 nm) is standard. Mobile phases often combine phosphate buffer (pH 2.5–3.0) and acetonitrile (95:5 v/v). Sample preparation includes protein precipitation (e.g., using trichloroacetic acid) and filtration. Calibration curves with ¹³C-labeled internal standards (e.g., ¹³C-glucosamine derivatives) improve accuracy. Validation parameters (linearity, LOD/LOQ) must adhere to pharmacopeial guidelines .

Q. What are the critical parameters for validating isotopic purity in Glucosamine-6-¹³C (hydrochloride)?

  • Methodological Answer : Isotopic purity is validated via high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR). For HRMS, the mass-to-charge ratio (m/z) of the ¹³C-labeled fragment should align with theoretical values (±5 ppm). NMR (¹³C-DEPT) confirms the absence of unlabeled isomers. Purity thresholds (>98%) are determined by integrating isotopic peaks in MS spectra or NMR signals .

Advanced Research Questions

Q. How can Glucosamine-6-¹³C (hydrochloride) be integrated into metabolic tracer studies to investigate glycosaminoglycan biosynthesis?

  • Methodological Answer : Design cell-based assays (e.g., chondrocytes or cancer cell lines) with ¹³C-labeled glucosamine as a tracer. Use pulse-chase experiments to track incorporation into glycosaminoglycans (GAGs). Analyze GAG extracts via LC-MS/MS, monitoring ¹³C enrichment in uronic acid and hexosamine residues. Normalize data to unlabeled controls and account for isotopic dilution effects using kinetic modeling .

Q. What experimental strategies resolve contradictions in data on glucosamine’s anti-inflammatory vs. pro-inflammatory effects?

  • Methodological Answer : Contradictions may arise from cell-type specificity or isotopic interference. Use dose-response studies (0.1–10 mM) in primary vs. immortalized cells. Compare ¹³C-labeled and unlabeled glucosamine to isolate isotopic effects. Quantify inflammatory markers (e.g., IL-6, TNF-α) via ELISA and cross-validate with transcriptomics (RNA-seq). Statistical tools like ANOVA with post-hoc tests identify confounding variables .

Q. How to optimize experimental designs for studying glucosamine’s isotopic flux in multi-organ systems?

  • Methodological Answer : Employ stable isotope-resolved metabolomics (SIRM) in animal models. Administer ¹³C-glucosamine intravenously and collect tissue samples (cartilage, liver) at timed intervals. Extract metabolites and analyze via GC-MS or ¹³C-NMR. Use compartmental modeling (e.g., SAAM II software) to calculate flux rates. Control for dietary ¹³C background and normalize to baseline isotopic abundance .

Q. What advanced analytical techniques detect trace impurities in Glucosamine-6-¹³C (hydrochloride) batches?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) identifies impurities (e.g., deacetylated products, residual solvents). Use a HILIC column for polar impurities and gradient elution (0.1% formic acid in acetonitrile/water). Quantify impurities against reference standards (e.g., USP/EP grade). For chiral purity, employ chiral HPLC (e.g., Cyclobond I 2000 column) .

Methodological Resources

  • Safety Protocols : Refer to OSHA HCS standards for handling hydrochloride derivatives, including PPE (gloves, goggles) and waste disposal .
  • Data Reproducibility : Document experimental parameters (pH, temperature, instrument settings) and use version-controlled electronic lab notebooks (ELNs) .
  • Literature Review : Use Google Scholar to access peer-reviewed studies on isotopic labeling and metabolic tracing, filtering by citation count and journal impact factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.